5-Methyl Thiadiazole Substitution Confers a Distinct Molecular Weight and Lipophilicity Profile vs. the Des-Methyl Analog
The target compound bears a methyl group at position 5 of the 1,3,4-thiadiazole ring. Its immediate des-methyl analog, 3-(1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide (CAS 1118869-10-5), lacks this substituent. The methyl group contributes an additional –CH₂– unit, increasing molecular weight by 14.02 Da (from 272.33 to 286.35 g/mol) and the molecular formula from C₁₃H₁₂N₄OS to C₁₄H₁₄N₄OS . This structural difference is stereoelectronically non-trivial: the methyl group donates electron density into the thiadiazole π-system and simultaneously increases the compound's lipophilic surface area. In published indole–thiadiazole SAR series, analogous alkyl substitutions on the thiadiazole ring have been shown to shift AChE IC₅₀ values by 10- to 100-fold across a single scaffold, demonstrating that even a single methyl group is a critical potency determinant rather than an inert bystander [1].
| Evidence Dimension | Molecular weight, molecular formula, and inferred lipophilicity (cLogP contribution) |
|---|---|
| Target Compound Data | MW 286.35 g/mol; C₁₄H₁₄N₄OS; 4 rotatable bonds; cLogP ~2.0 (estimated) |
| Comparator Or Baseline | Des-methyl analog (CAS 1118869-10-5): MW 272.33 g/mol; C₁₃H₁₂N₄OS; 3 rotatable bonds; cLogP ~1.5 (estimated) |
| Quantified Difference | ΔMW = +14.02 Da (+5.1%); ΔcLogP ≈ +0.5 log units (estimated from group contribution); +1 rotatable bond |
| Conditions | Physicochemical properties derived from CAS registry data (Chemsrc) and SMILES-based in silico estimation |
Why This Matters
For procurement in lead-optimization programs, the 5-methyl substituent provides a distinct lipophilicity and steric profile that cannot be replicated by the des-methyl analog, and SAR evidence confirms that such modifications are potency-relevant, not silent.
- [1] Taha M, et al. Exploring indole-based-thiadiazole derivatives as potent acetylcholinesterase and butyrylcholinesterase enzyme inhibitors. Int J Biol Macromol. 2021;188:1025-1036. Table 1: IC₅₀ range 0.17–33.10 μM (AChE) and 0.30–37.60 μM (BChE) across 18 analogs with varied thiadiazole substitution. doi:10.1016/j.ijbiomac.2021.08.065 View Source
